molecular formula C72H110N20O15 B1668491 Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe CAS No. 93287-54-8

Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe

Cat. No.: B1668491
CAS No.: 93287-54-8
M. Wt: 1495.8 g/mol
InChI Key: DLAHCJHYEAZDLE-VRYQDWSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular peptide contains a sequence of amino acids with specific modifications, such as the Boc (tert-butyloxycarbonyl) protecting group on lysine and the OMe (methoxy) group at the C-terminus. Peptides like this one are often used in biochemical research and drug development due to their ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe” typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of peptides like “this compound” is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.

Scientific Research Applications

Chemistry

Peptides like “Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe” are used as model compounds in studies of peptide synthesis, structure, and function.

Biology

In biological research, synthetic peptides are used to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding.

Medicine

Peptides are explored as potential therapeutic agents for various diseases, including cancer, infectious diseases, and metabolic disorders.

Industry

In the pharmaceutical industry, peptides are used in drug development and as active ingredients in peptide-based drugs.

Mechanism of Action

The mechanism of action of a peptide depends on its sequence and structure. Peptides can interact with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, a peptide might inhibit an enzyme involved in disease progression or activate a receptor to trigger a beneficial cellular response.

Comparison with Similar Compounds

Similar Compounds

    Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys-OMe: Similar structure but without the Boc protecting group.

    Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OH: Similar structure but with a free carboxyl group instead of the methoxy group.

Uniqueness

“Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe” is unique due to its specific sequence and modifications, which can confer distinct biological activity and stability compared to other peptides.

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H110N20O15/c1-9-44(4)59(65(100)89-55(36-48-39-78-42-83-48)62(97)85-51(67(102)105-8)25-16-17-29-81-70(103)107-72(5,6)7)91-58(94)37-57(93)52(33-43(2)3)86-63(98)54(35-47-38-77-41-82-47)87-61(96)53(34-45-21-12-10-13-22-45)88-64(99)56-28-20-32-92(56)66(101)50(27-19-31-80-69(75)76)84-60(95)49(26-18-30-79-68(73)74)90-71(104)106-40-46-23-14-11-15-24-46/h10-15,21-24,38-39,41-44,49-57,59,93H,9,16-20,25-37,40H2,1-8H3,(H,77,82)(H,78,83)(H,81,103)(H,84,95)(H,85,97)(H,86,98)(H,87,96)(H,88,99)(H,89,100)(H,90,104)(H,91,94)(H4,73,74,79)(H4,75,76,80)/t44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAHCJHYEAZDLE-VRYQDWSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H110N20O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239364
Record name Cgp 29287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1495.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93287-54-8
Record name Cgp 29287
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093287548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cgp 29287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe
Reactant of Route 2
Reactant of Route 2
Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe
Reactant of Route 3
Reactant of Route 3
Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe
Reactant of Route 4
Reactant of Route 4
Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe
Reactant of Route 5
Reactant of Route 5
Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe
Reactant of Route 6
Reactant of Route 6
Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.